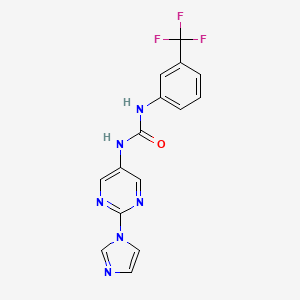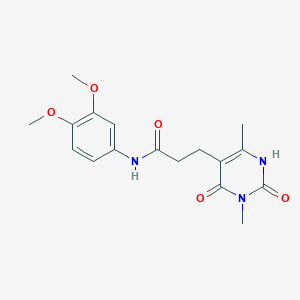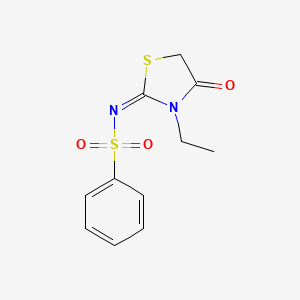
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various types of cancer.
Scientific Research Applications
Design and Synthesis for Anti-CML Activity
A study by Weiwei Li et al. (2019) focused on the design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives to target receptor tyrosine kinases for the treatment of chronic myeloid leukemia (CML). Their research identified compounds with potent activity against the CML cell line K562, highlighting the potential of structurally similar compounds to 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea in cancer therapy. The most effective compound demonstrated significant induced-apoptosis in CML cells and impacted the PI3K/Akt signaling pathway, indicating a promising direction for further development in cancer treatment Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway.
Molecular Rearrangement Studies
Research by A. Klásek et al. (2007) explored the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to new indole and imidazolinone derivatives. While this study did not directly involve 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, it provided valuable insights into the chemical behavior and potential applications of similar imidazole-containing compounds in synthesizing a wide range of bioactive molecules Molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones—an unexpected pathway to new indole and imidazolinone derivatives.
Antiproliferative Agents Targeting P53
A 2016 study by M. Bazin et al. identified a series of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents that target P53 in non-small cell lung cancer (NSCLC) cell lines. One compound, in particular, demonstrated a cytostatic activity against an NSCLC cell line and induced the overexpression of the TP53 gene, suggesting the therapeutic potential of imidazo[1,2-a]pyrazin-6-yl)ureas in treating cancers with P53 mutations. This research further underscores the relevance of urea derivatives in oncological research and their role in drug discovery against various cancer types Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines.
properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)10-2-1-3-11(6-10)22-14(25)23-12-7-20-13(21-8-12)24-5-4-19-9-24/h1-9H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYZRGADRQBNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)
![(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2631925.png)

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)

